D-Arginine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating the role of L-arginine metabolism:

Researchers sometimes employ D-arginine hydrochloride as a control compound in studies investigating the metabolism and function of L-arginine. Since D-arginine cannot be converted into L-arginine by human enzymes, it serves as a baseline for comparison when measuring L-arginine uptake, utilization, and effects in different cell types and tissues. This helps researchers isolate the specific contributions of L-arginine in various biological processes [].

Understanding the effects of D-arginine:

While D-arginine is not readily used by the body, some studies have explored its specific effects. For instance, research suggests D-arginine may attenuate the negative effects of high glucose and methylglyoxyl on endothelial cells, potentially through mechanisms independent of a specific enzyme known as endothelial nitric oxide synthase (eNOS) []. These findings highlight the possibility that D-arginine might have unique biological effects distinct from L-arginine.

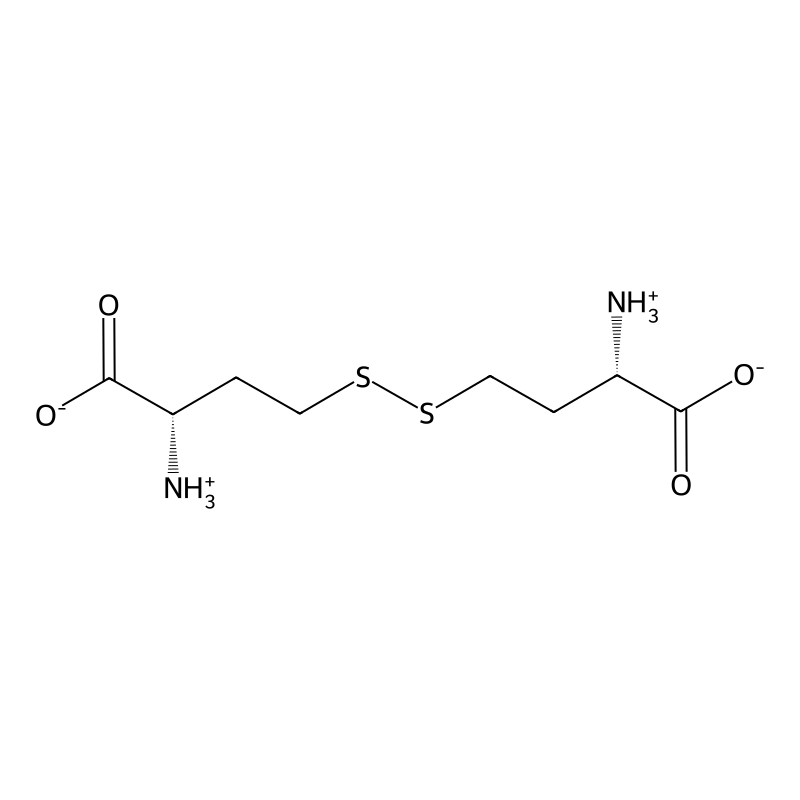

D-Arginine hydrochloride is a synthetic form of the amino acid arginine, specifically the D-enantiomer. It has the chemical formula CHClNO and is recognized for its role in various biological processes. Unlike its L-form counterpart, D-arginine is not a standard component of proteins but is used in various biochemical applications due to its unique properties, including stability and bioactivity. The compound is often utilized in research settings and has potential therapeutic applications, particularly in drug delivery systems and immunotherapy .

- Acid-Base Reactions: The guanidino group in D-arginine can act as a base, accepting protons under acidic conditions.

- Peptide Bond Formation: D-arginine can react with other amino acids to form peptides, although such peptides may not be biologically active due to the presence of the D-enantiomer.

- Hydrolysis: Under certain conditions, D-arginine can undergo hydrolysis, especially when exposed to strong acids like hydrochloric acid at elevated temperatures .

D-Arginine exhibits several biological activities:

- Nitric Oxide Production: It serves as a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and neurotransmission.

- Immunomodulatory Effects: Research indicates that D-arginine derivatives can enhance immune responses, making them valuable in vaccine development and immunotherapy .

- Antioxidant Properties: Some studies suggest that D-arginine may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

D-Arginine hydrochloride can be synthesized through several methods:

- Chemical Synthesis: This process typically involves the conversion of L-arginine to its D-form using specific reagents and conditions that favor inversion of configuration.

- Hydrochloride Formation: The hydrochloride salt is formed by reacting D-arginine with hydrochloric acid, which enhances solubility and stability.

- Biochemical Pathways: Although less common for synthetic applications, enzymatic methods can also be employed to produce D-arginine from L-arginine using racemase enzymes .

D-Arginine hydrochloride has diverse applications across various fields:

- Pharmaceuticals: Used as an ingredient in formulations aimed at enhancing nitric oxide production.

- Immunotherapy: Its derivatives are explored for their potential in delivering antigens and adjuvants effectively within nanocarriers for vaccines .

- Nutritional Supplements: Often included in dietary supplements aimed at improving athletic performance and recovery by enhancing blood flow.

Interaction studies involving D-arginine hydrochloride have revealed important insights:

- Protein Interactions: Research indicates that D-arginine can influence protein folding and stability, potentially altering the tertiary and quaternary structures of proteins it interacts with .

- Cellular Uptake: Studies have shown that modified forms of D-arginine can enhance cellular uptake of therapeutic agents, improving their efficacy in targeted delivery systems .

D-Arginine hydrochloride shares similarities with several related compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Arginine | CHNO | Naturally occurring; involved in protein synthesis. |

| DL-Arginine | CHNO | Racemic mixture; contains both enantiomers. |

| Asymmetric Dimethylarginine | CHNO | Inhibits nitric oxide synthesis; marker for vascular disease. |

| N-Methyl-DL-Ariginine | CHNO | Methylated variant; alters biological activity. |

D-Arginine hydrochloride's uniqueness lies in its specific structural configuration and its potential applications in drug delivery systems and immunotherapy, which are less explored compared to its L-form counterpart.

D-Arginine hydrochloride exhibits fundamental stereochemical properties that distinguish it from its L-enantiomer through its specific spatial arrangement of atoms around the chiral carbon center [1] [2]. The compound possesses a single chiral center at the alpha carbon, designated as the (2R) configuration according to the Cahn-Ingold-Prelog nomenclature system [2] [16]. This stereochemical designation indicates that when the four substituents attached to the chiral carbon are ranked by atomic number priority, the arrangement follows a clockwise pattern when viewed with the lowest priority group (hydrogen) positioned away from the observer [14].

The absolute configuration of D-arginine hydrochloride can be systematically described using the IUPAC nomenclature as (2R)-2-amino-5-guanidinopentanoic acid hydrochloride [2] [16]. The molecular formula C₆H₁₅ClN₄O₂ represents the protonated form of the amino acid with the hydrochloride salt, resulting in a molecular weight of 210.662 daltons [1] [2]. The stereochemical properties are further characterized by specific optical rotation values, which provide quantitative measures of the compound's chiral nature.

Research findings demonstrate that the optical rotation of arginine derivatives varies significantly with experimental conditions [29]. Studies have shown that the specific rotation of L-arginine monohydrochloride exhibits concentration-dependent behavior, with the optical rotation value rising linearly with increasing concentration of hydrochloric acid at a rate of approximately 0.30 degrees per unit concentration change [29]. While direct measurements for D-arginine hydrochloride are limited in the literature, the enantiomeric relationship dictates that D-arginine hydrochloride would exhibit equal and opposite optical rotation values under identical conditions.

The three-dimensional molecular structure reveals that the guanidinium side chain, carboxyl group, amino group, and hydrogen atom are arranged in a specific spatial configuration that cannot be superimposed on its mirror image [12] [14]. This chirality is fundamental to the compound's biological and chemical properties, as the spatial arrangement directly influences molecular interactions and enzymatic recognition patterns.

| Property | D-Arginine Hydrochloride | Reference |

|---|---|---|

| Absolute Configuration | (2R) | [2] [16] |

| Molecular Formula | C₆H₁₅ClN₄O₂ | [1] [2] |

| Molecular Weight | 210.662 g/mol | [1] [2] |

| CAS Registry Number | 627-75-8 | [1] |

| Chiral Centers | 1 (alpha carbon) | [2] [16] |

Comparison with L-Arginine Hydrochloride

The fundamental difference between D-arginine hydrochloride and L-arginine hydrochloride lies in their mirror-image relationship, which results in distinct stereochemical and physical properties [8] [12]. L-arginine hydrochloride possesses the (2S) absolute configuration, representing the opposite spatial arrangement of substituents around the chiral carbon compared to its D-enantiomer [12] [14]. This enantiomeric relationship creates profound differences in biological recognition, enzymatic interactions, and physical properties.

Optical rotation measurements provide the most direct method for distinguishing between these enantiomers [29] [30]. L-arginine exhibits a specific optical rotation of [α]₂₀/D +27.1° when measured at a concentration of 8 grams per deciliter in 6 molar hydrochloric acid [30]. The corresponding D-enantiomer would theoretically display an equal and opposite rotation of approximately -27.1° under identical conditions, though direct experimental verification of this value requires further investigation.

Physical property comparisons reveal that both enantiomers share identical melting points, solubility characteristics, and spectroscopic properties in achiral environments [15] [17]. L-arginine hydrochloride demonstrates a melting point of 222°C with decomposition, a water solubility of 148.7 grams per liter at 20°C, and specific dissociation constants of pK₁ 2.01, pK₂ 9.04, and pK₃ 12.48 [30] [31]. These physical constants remain identical for D-arginine hydrochloride due to the fundamental principle that enantiomers exhibit identical properties in achiral environments.

The most significant differences emerge in biological systems and chiral recognition processes [5] [6]. Research has demonstrated that D-arginine and L-arginine exhibit distinct metabolic pathways and enzymatic interactions [5] [13]. Studies using Sprague-Dawley rats revealed that oral administration of D-arginine at 1000 milligrams per kilogram per day resulted in different tissue distribution patterns compared to L-arginine, with D-arginine specifically increasing arginine levels in the upper small intestine and kidney, while L-arginine enhanced levels in skeletal muscle [5].

Enzymatic recognition studies have revealed remarkable specificity differences between the enantiomers [6] [13]. Pseudomonas aeruginosa demonstrates the ability to perform D-to-L racemization of arginine through a two-component enzyme system, indicating that D-arginine requires conversion to the L-form for utilization through standard arginine catabolic pathways [6] [13]. This enzymatic discrimination highlights the fundamental importance of stereochemistry in biological systems.

| Property | D-Arginine Hydrochloride | L-Arginine Hydrochloride | Reference |

|---|---|---|---|

| Absolute Configuration | (2R) | (2S) | [2] [12] |

| Optical Rotation | -27.1°* | +27.1° | [30] |

| Melting Point | 222°C (dec.) | 222°C (dec.) | [30] [31] |

| Water Solubility | 148.7 g/L (20°C) | 148.7 g/L (20°C) | [30] [31] |

| Biological Activity | Limited enzymatic recognition | Natural substrate | [5] [6] |

*Theoretical value based on enantiomeric relationship

Racemization Properties and Stability

The racemization properties of D-arginine hydrochloride represent critical considerations for storage, handling, and analytical applications [27] [28]. Racemization refers to the conversion between enantiomers, typically resulting in the formation of a racemic mixture containing equal proportions of both D and L forms [14] [27]. This process can occur through various mechanisms including thermal stress, alkaline conditions, and extended storage periods.

Temperature-dependent racemization studies of amino acids, including arginine derivatives, have revealed that racemization rates follow first-order kinetics with significant temperature dependence [27]. Research examining amino acid racemization at elevated temperatures demonstrates that different amino acids exhibit varying susceptibilities to epimerization, with rate constants ranging from 1.0 × 10⁻⁶ to 3.0 × 10⁻⁶ per hour at 65°C for various amino acids [27]. While specific data for arginine racemization remains limited, the general principles governing amino acid racemization apply to arginine derivatives.

pH-dependent stability studies indicate that alkaline conditions significantly accelerate racemization processes [28]. Investigations of amino acid racemization during guanidination reactions revealed that optimal conditions for preventing racemization include temperatures of 4°C with pH values between 10.5-11.0, or temperatures of 22°C with pH 10.0 [28]. Higher pH values at 22°C or temperatures above 22°C at any pH lead to appreciable formation of D-amino acids from L-amino acid precursors, indicating that similar conditions would promote racemization of pure D-arginine hydrochloride.

Stability assessments of arginine-containing formulations have provided insights into the long-term behavior of arginine derivatives under various storage conditions [23] [24]. Studies examining arginine glutamate stability in monoclonal antibody formulations demonstrated that arginine derivatives remain stable under accelerated stability conditions at weakly acidic pH values [24]. These investigations revealed that arginine-containing formulations maintain stability for extended periods when stored at temperatures between 5°C and 25°C, with minimal degradation observed over several months.

The chemical stability of D-arginine hydrochloride is influenced by multiple environmental factors including temperature, pH, moisture content, and the presence of other chemical species [22] [23]. Crystallographic studies of related arginine derivatives have identified polymorphic forms that exhibit different thermodynamic stabilities, suggesting that solid-state properties may influence long-term stability [22]. Form stability investigations have demonstrated that different crystal forms can exhibit varying dissolution rates and thermodynamic preferences under different conditions.

| Condition | Temperature | pH Range | Stability Outcome | Reference |

|---|---|---|---|---|

| Optimal Storage | 4°C | 10.5-11.0 | Minimal racemization | [28] |

| Moderate Conditions | 22°C | 10.0 | Acceptable stability | [28] |

| Accelerated Conditions | 40°C | 5.5 | Stable for weeks | [24] |

| High Temperature | 65°C | Variable | Measurable racemization | [27] |

| Extreme Conditions | >85°C | Variable | Rapid racemization | [27] |

Solubility Profiles in Various Solvents

D-Arginine hydrochloride exhibits highly variable solubility characteristics across different solvent systems, reflecting its ionic nature and hydrogen-bonding capabilities. The compound demonstrates excellent water solubility at 50 milligrams per milliliter at room temperature [1] [2] [3]. This high aqueous solubility is attributable to the ionic character of the hydrochloride salt and the polar nature of the arginine molecule with its charged amino and guanidyl groups.

In aqueous acidic media, D-Arginine hydrochloride shows enhanced solubility. The compound dissolves readily in 3 normal hydrochloric acid [1] [2] [3], indicating favorable interactions between the protonated amino acid and the acidic environment. This behavior is consistent with the compound's ionic character and the stabilization of protonated forms in acidic conditions.

The solubility profile in organic solvents reveals a dichotomous pattern between polar and nonpolar systems [1] [4]. D-Arginine hydrochloride demonstrates solubility in several polar organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [1] [4]. This solubility in moderately polar organic solvents suggests the presence of both ionic and hydrophobic interactions that can be accommodated by these solvent systems.

Alcoholic solvents present a complex solubility behavior. The compound shows limited solubility in ethanol, being only slightly soluble in hot ethanol [5]. This restricted solubility in alcoholic media reflects the preferential solvation of the ionic components in more polar environments. In contrast, D-Arginine hydrochloride is completely insoluble in diethyl ether [5], which is expected given the highly polar and ionic nature of the compound versus the nonpolar character of ether.

| Solvent | Solubility | Temperature | Notes |

|---|---|---|---|

| Water | 50 mg/mL | Room temperature | Excellent solubility |

| 3N HCl | Soluble | Room temperature | Enhanced in acidic media |

| DMSO | Soluble | Room temperature | Good polar aprotic solvent |

| Chloroform | Soluble | Room temperature | Moderately polar solvent |

| Dichloromethane | Soluble | Room temperature | Moderately polar solvent |

| Ethyl acetate | Soluble | Room temperature | Polar ester solvent |

| Acetone | Soluble | Room temperature | Polar ketone solvent |

| Ethanol | Slightly soluble | Hot | Limited alcoholic solubility |

| Diethyl ether | Insoluble | Room temperature | Nonpolar solvent incompatible |

pH Dependency and Stability

The pH-dependent behavior of D-Arginine hydrochloride is governed by the multiple ionizable groups present in the molecule. The compound possesses three distinct pKa values: 1.82 for the carboxyl group, 8.99 for the alpha-amino group, and 12.48 for the guanidino group [6] [7]. These ionization constants dictate the predominant ionic forms of the molecule across different pH ranges.

In aqueous solution, D-Arginine hydrochloride produces an acidic environment [5]. This acidic character results from the hydrochloride salt formation and the presence of the protonated amino groups. The compound exists predominantly as a cation under physiological pH conditions due to the high pKa of the guanidino group.

Chemical stability under normal ambient conditions is excellent [8]. The compound remains stable when stored at room temperature to 4°C, demonstrating robust chemical integrity under standard laboratory and storage conditions [9] [8]. However, the compound exhibits hygroscopic properties, readily absorbing atmospheric moisture [2] [3] [9]. This moisture sensitivity necessitates careful storage in dry conditions to maintain product integrity.

Aqueous solutions of D-Arginine hydrochloride demonstrate alkaline tendencies and show a propensity to absorb carbon dioxide from the atmosphere during prolonged standing [6] [7]. This behavior reflects the basic nature of the amino groups and their interaction with atmospheric components. Solutions may be autoclaved without decomposition, indicating thermal stability in aqueous media under standard sterilization conditions [6] [7].

The compound shows stability across a wide pH range, though optimal stability occurs under slightly acidic to neutral conditions. The multiple ionizable groups provide buffering capacity, contributing to the compound's stability in biological and pharmaceutical applications. The presence of hydrogen bonding interactions between NH₃⁺ groups and chloride ions or oxygen-containing groups contributes to structural stability [10].

Melting Point and Thermal Stability

D-Arginine hydrochloride exhibits a well-defined melting point range of 216-218°C [1] [11] [2] [3] [9]. This relatively high melting point reflects the ionic character of the compound and the extensive hydrogen bonding network within the crystalline structure. The narrow melting point range indicates good crystalline purity and structural homogeneity.

Thermal decomposition rather than clean melting characterizes the behavior at elevated temperatures [9]. The decomposition temperature coincides approximately with the melting point, as evidenced by simultaneous weight loss and endothermic transitions observed in thermogravimetric analysis and differential scanning calorimetry studies. This behavior prevents accurate determination of enthalpy of fusion through conventional thermal methods.

The compound demonstrates excellent thermal stability under normal storage and handling conditions [8]. Storage temperatures ranging from room temperature to 4°C are suitable for maintaining chemical integrity [9] [8]. The material remains stable under normal ambient conditions, with no evidence of degradation or structural changes during extended storage periods.

Vapor pressure measurements reveal extremely low volatility, with values of 7.7 × 10⁻⁸ mmHg at 25°C [12]. This minimal vapor pressure indicates strong intermolecular interactions and low tendency for sublimation or evaporation under normal conditions. The flash point of 201.2°C [12] demonstrates significant thermal stability and low fire hazard under normal handling conditions.

The crystalline structure contributes significantly to thermal stability through extensive hydrogen bonding networks. Interactions between NH₃⁺ groups and chloride anions, as well as intermolecular hydrogen bonds between amino acid molecules, create a stable three-dimensional lattice that resists thermal disruption until decomposition temperatures are reached.

| Property | Value | Notes |

|---|---|---|

| Melting Point | 216-218°C | Well-defined range |

| Thermal Decomposition | ~216-218°C | Simultaneous with melting |

| Vapor Pressure (25°C) | 7.7 × 10⁻⁸ mmHg | Extremely low volatility |

| Flash Point | 201.2°C | High thermal stability |

| Storage Temperature | Room temp to 4°C | Stable under normal conditions |

Spectroscopic Characteristics

The infrared spectroscopic signature of D-Arginine hydrochloride reveals characteristic absorption bands that provide definitive structural identification. The spectrum exhibits broad N-H stretching vibrations in the 3550-3200 cm⁻¹ region [10] [13], reflecting hydrogen-bonded amino and guanidyl groups. These broad bands result from the extensive hydrogen bonding network present in the crystalline structure.

The guanidyl group displays distinctive spectroscopic features with C=N stretching vibrations appearing as two nearly degenerate modes at 1587 cm⁻¹ and 1610 cm⁻¹ [14] [10]. These vibrations correspond to the asymmetric stretching of the carbon-nitrogen bonds within the guanidinium system. Additional weaker bands associated with nitrogen motion appear at approximately 920, 1085, and 1440 cm⁻¹ [15].

Carboxylic acid functionality manifests through strong C=O stretching absorption in the 1700-1650 cm⁻¹ region [13] [16], characteristic of protonated carboxyl groups. The NH₃⁺ deformation vibrations appear as characteristic bands around 1520 cm⁻¹ [10], often split into two peaks at 1530 and 1513 cm⁻¹, representing the deformation modes of protonated amino groups.

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis. In ¹H NMR spectroscopy using deuterium oxide as solvent, the α-CH proton appears as a triplet at 3.8-4.4 ppm, while the aliphatic CH₂ groups appear as multiplets in the 1.6-1.9 ppm range [17] [18]. The δ-CH₂ protons adjacent to the guanidyl group appear as a triplet at 3.2-3.3 ppm, reflecting their deshielded environment.

The exchangeable protons of the amino and guanidyl groups appear as broad singlets in the downfield region. The α-amino protons appear at 8.0-8.3 ppm, while the guanidyl NH protons appear at 7.1-7.2 ppm and 6.6-6.7 ppm [17] [18]. These chemical shifts reflect the electron-withdrawing effects of the positively charged nitrogen centers.

¹³C NMR spectroscopy reveals the carboxyl carbon at 175.0 ppm, characteristic of carboxylic acid functionality [18] [19]. The α-carbon bearing the amino group appears at 54.6 ppm, while the aliphatic carbons appear at 28.8, 25.7, and 41.7 ppm for the β, γ, and δ positions, respectively. The guanidyl carbon appears significantly downfield at 157.6 ppm [18] [19], reflecting the electron-deficient character of this functional group.

Two-dimensional infrared spectroscopy studies reveal unique dynamic properties of the guanidyl group [14] [20]. The two nearly degenerate C=N stretching modes undergo ultrafast energy transfer with a rate of 1/2.1 ps⁻¹ [14] [20]. This energy transfer manifests as cross-peaks in 2D-IR spectra, providing a definitive spectroscopic signature for arginine identification in complex systems.

Ultraviolet-visible spectroscopy shows limited absorption features in the readily accessible wavelength range. The guanidyl group exhibits π→π* transitions in the 210-220 nm region [21], while weak n→π* transitions may be observed around 280 nm. Charge transfer interactions with specific chromophoric probes can produce visible absorption in the 400-500 nm range [21], though such features are not intrinsic to the compound itself.

| Spectroscopic Method | Key Features | Diagnostic Value |

|---|---|---|

| IR Spectroscopy | C=N stretch (1587, 1610 cm⁻¹) | Guanidyl group identification |

| ¹H NMR | α-CH (3.8-4.4 ppm), NH (6.6-8.3 ppm) | Structural confirmation |

| ¹³C NMR | Guanidyl C (157.6 ppm), C=O (175.0 ppm) | Carbon framework analysis |

| 2D-IR | Energy transfer (1/2.1 ps⁻¹) | Dynamic properties |

| UV-Vis | π→π* transitions (210-220 nm) | Limited diagnostic utility |